molecular formula C12H13NO2 B1451717 (5-Methyl-3-p-tolyl-isoxazol-4-yl)-methanol CAS No. 1018297-60-3

(5-Methyl-3-p-tolyl-isoxazol-4-yl)-methanol

Katalognummer: B1451717
CAS-Nummer: 1018297-60-3
Molekulargewicht: 203.24 g/mol
InChI-Schlüssel: MYRHVRQCQIJDHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Methyl-3-p-tolyl-isoxazol-4-yl)-methanol is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(5-Methyl-3-p-tolyl-isoxazol-4-yl)-methanol is a compound belonging to the isoxazole family, which has garnered attention for its diverse biological activities. Isoxazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to explore the biological activity of this specific compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C11H13NO2\text{C}_{11}\text{H}_{13}\text{N}\text{O}_2

This structure features a five-membered isoxazole ring, which is crucial for its biological activity. The presence of the methyl and p-tolyl groups enhances its interaction with biological targets.

Research indicates that this compound exerts its biological effects through several mechanisms:

  • Anti-inflammatory Activity : The compound has been shown to inhibit enzymes involved in inflammatory pathways, leading to a decrease in pro-inflammatory cytokines. This suggests potential use in treating inflammatory diseases .
  • Anticancer Properties : Preliminary studies have demonstrated that this compound can induce apoptosis in cancer cells, particularly in breast cancer cell lines (MDA-MB-231). The IC50 values for this compound against various cancer cell lines range from 5.6 to 17.8 µM, indicating significant potency .
  • Antimicrobial Effects : The compound displays activity against a range of pathogens, suggesting its potential as an antimicrobial agent .

Table 1: Biological Activity Summary

Activity TypeObserved EffectIC50 (µM)
Anti-inflammatoryInhibition of pro-inflammatory cytokinesN/A
AnticancerInduction of apoptosis in MDA-MB-231 cells5.6 - 17.8
AntimicrobialActivity against various pathogensN/A

Case Studies

  • Anti-Cancer Study : A study involving the screening of this compound against multiple cancer cell lines revealed that it selectively inhibited cancer cell proliferation while showing minimal toxicity to normal cells (IC50 > 100 µM for HEK293) .
  • Inflammation Model : In vitro assays demonstrated that the compound effectively reduced the expression of inflammatory markers in macrophage cell lines, supporting its potential application in treating inflammatory conditions .

Wissenschaftliche Forschungsanwendungen

Cognitive Enhancement and Neurological Disorders

One of the primary applications of (5-Methyl-3-p-tolyl-isoxazol-4-yl)-methanol is in the enhancement of cognitive functions and the treatment of cognitive disorders such as Alzheimer's disease. The compound has been identified as a selective modulator of GABA A receptors, particularly targeting the GABA A α5\alpha 5 subtype, which is implicated in cognitive processes.

Pharmaceutical Formulations

The compound has been incorporated into various pharmaceutical formulations aimed at treating cognitive decline. It is often combined with other agents to enhance its efficacy and minimize side effects.

Case Studies

  • Clinical Trials : Several studies have investigated the efficacy of isoxazole derivatives in clinical settings, showing promise in improving cognitive performance in patients with mild cognitive impairment .
  • Combination Therapies : Research indicates that combining this compound with cholinesterase inhibitors may yield synergistic effects, enhancing overall therapeutic outcomes in Alzheimer's patients .

Potential in Treating Other Disorders

Beyond cognitive enhancement, this compound shows potential in treating other neurological conditions due to its neuroprotective properties.

Applications in Other Conditions

  • Anxiety Disorders : The compound's modulation of GABA A receptors suggests potential use in treating anxiety disorders, providing a safer alternative to traditional benzodiazepines .
  • Epilepsy : Research into its anticonvulsant properties indicates that it may help manage epilepsy by selectively modulating specific GABA A receptor subtypes without inducing sedation .

Data Tables

Application AreaMechanismPotential Benefits
Cognitive EnhancementGABA A α5\alpha 5 inverse agonistImproved memory and learning
Alzheimer's Disease TreatmentModulation of synaptic plasticitySlowed progression of cognitive decline
Anxiety DisordersGABAergic modulationReduced anxiety symptoms
EpilepsyAnticonvulsant propertiesFewer side effects compared to traditional treatments

Eigenschaften

IUPAC Name

[5-methyl-3-(4-methylphenyl)-1,2-oxazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8-3-5-10(6-4-8)12-11(7-14)9(2)15-13-12/h3-6,14H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRHVRQCQIJDHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

As described for example 249d, 5-methyl-3-p-tolyl-isoxazole-4-carboxylic acid ethyl ester (12.6 g, 51.4 mmol) was converted, instead of 5-methyl-3-m-tolyl-isoxazole-4-carboxylic acid ethyl ester, to the title compound (3.95 g, 38%) which was obtained as a white solid. MS: m/e=204.2 [M+H]+.
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Methyl-3-p-tolyl-isoxazol-4-yl)-methanol
Reactant of Route 2
(5-Methyl-3-p-tolyl-isoxazol-4-yl)-methanol
Reactant of Route 3
(5-Methyl-3-p-tolyl-isoxazol-4-yl)-methanol
Reactant of Route 4
Reactant of Route 4
(5-Methyl-3-p-tolyl-isoxazol-4-yl)-methanol
Reactant of Route 5
(5-Methyl-3-p-tolyl-isoxazol-4-yl)-methanol
Reactant of Route 6
(5-Methyl-3-p-tolyl-isoxazol-4-yl)-methanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.